Product packaging for 2,4-Hexanediol(Cat. No.:CAS No. 19780-90-6)

2,4-Hexanediol

Cat. No.: B033559
CAS No.: 19780-90-6
M. Wt: 118.17 g/mol
InChI Key: TXGJTWACJNYNOJ-UHFFFAOYSA-N
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Description

2,4-Hexanediol is a valuable six-carbon vicinal diol characterized by the presence of two stereogenic centers, resulting in multiple stereoisomers including the meso form and the racemic enantiomeric pair. This structural feature makes it a compound of significant interest in synthetic organic chemistry, particularly in the study of stereoselective reactions and as a chiral building block for the synthesis of complex molecules, pharmaceuticals, and ligands for asymmetric catalysis. In materials science, this compound serves as a versatile monomer and intermediate. Its dual hydroxyl groups allow it to act as a chain extender or cross-linking agent in the synthesis of polyesters and polyurethanes, where it can influence the crystallinity, flexibility, and thermal properties of the resulting polymers. Furthermore, its amphiphilic nature, due to the polar hydroxyl groups and non-polar alkyl chain, lends utility in the formulation of specialty surfactants, emulsifiers, and as a solvent component in various industrial and research applications. Researchers value this diol for probing structure-property relationships in polymer networks and for developing new synthetic methodologies that exploit its specific stereochemistry. Our product is supplied as a high-purity compound to ensure consistent and reliable performance in all research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B033559 2,4-Hexanediol CAS No. 19780-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-6(8)4-5(2)7/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJTWACJNYNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941561
Record name Hexane-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-90-6
Record name 2,4-Hexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Hexanediol and Its Stereoisomers

Chemo- and Regioselective Synthesis of Hexanediols

Chemo- and regioselective syntheses are crucial for directing reactions to specific functional groups and positions within a molecule, minimizing byproduct formation and simplifying purification.

Reduction-based strategies are fundamental in the synthesis of diols from carbonyl precursors. A general method for preparing 1,3-, 1,4-, and 1,5-hexanediols involves the reduction of their corresponding ketohexanoates using lithium aluminum hydride. This approach typically yields the desired diols in 75-85% yield. For instance, the reduction of 2,5-hexanedione (B30556) (acetonyl acetone) with lithium aluminum hydride can produce 2,5-hexanediol (B147014) with yields exceeding 80%. cdnsciencepub.com The preparation of these keto-esters often involves multi-step sequences, such as the reaction of carboxy acyl chlorides with appropriate dialkyl cadmium reagents. cdnsciencepub.comresearchgate.netresearchgate.net

Catalytic hydrogenation offers a highly efficient and selective route for the synthesis of hexanediols from diketones. A notable example is the preparation of 2,5-hexanediol through the catalytic hydrogenation of acetonyl acetone (B3395972). This reaction can achieve yields of approximately 95% when conducted in ethanol (B145695) using copper chromium oxide as a catalyst. cdnsciencepub.comwikipedia.org This method highlights the effectiveness of heterogeneous catalysis in achieving high conversion and selectivity for diol production.

Table 1: Examples of Reduction and Catalytic Hydrogenation for Hexanediols

Product DiolPrecursorMethodCatalyst/ReagentYield (%)Reference
1,3-HexanediolKetohexanoateReductionLithium Aluminum Hydride75-85 cdnsciencepub.com
1,4-HexanediolKetohexanoateReductionLithium Aluminum Hydride75-85 cdnsciencepub.com
1,5-HexanediolKetohexanoateReductionLithium Aluminum Hydride75-85 cdnsciencepub.com
2,5-HexanediolAcetonyl AcetoneReductionLithium Aluminum Hydride>80 cdnsciencepub.com
2,5-HexanediolAcetonyl AcetoneCatalytic HydrogenationCopper Chromium Oxide~95 cdnsciencepub.comwikipedia.org

The Matteson homologation, particularly involving 1,3,2-dioxaborolanes, is a powerful tool for asymmetric synthesis, enabling the precise control of stereochemistry. A specific application of this methodology is the asymmetric synthesis of a differentially protected syn,syn-3-methyl-2,4-hexanediol through the hydrolysis of substituted 1,3,2-dioxaborolanes. rsc.orgresearchgate.netmdpi.comdntb.gov.ua This method allows for the construction of complex chiral architectures with high enantiomeric and diastereomeric purity, which is critical for the synthesis of advanced intermediates and natural products. The stereochemical outcome is largely dictated by the chiral diol, leading to 1,2-anti-configured products. mdpi.com

Catalytic oxidation pathways are widely utilized for the synthesis of diols from unsaturated hydrocarbons. A common route for preparing 1,2-hexanediol (B41856) involves the oxidation of 1-hexene (B165129). This process typically proceeds through a two-step mechanism: initial epoxidation of 1-hexene to form butyl ethylene (B1197577) oxide, followed by hydrolysis of the epoxide to yield 1,2-hexanediol. patsnap.commembranejournal.or.krguidechem.comjssunton.com Various catalysts, including transition metal compounds (e.g., V, Mo, Ti, W) and solid acid catalysts with hydrogen peroxide, have been employed to achieve high selectivity and conversion in the epoxidation step. guidechem.comjssunton.comgoogle.com The selectivity of the catalyst is paramount in this process to minimize the formation of undesired by-products such as isomers, ethers, and other alcohols. jssunton.com

Enantioselective and Diastereoselective Synthetic Routes

Achieving enantioselective and diastereoselective control is paramount for producing pure stereoisomers, which are often required for specific applications in pharmaceuticals, agrochemicals, and materials science.

Enzymatic biotransformations offer an environmentally friendly and highly selective route for the synthesis of chiral diols. Baker's yeast, a readily available biocatalyst, has been successfully employed for the asymmetric reduction of carbonyl compounds to produce enantiomerically pure secondary alcohols. tandfonline.comtandfonline.com A notable application in hexanediol (B3050542) synthesis is the asymmetric reduction of acetonyl acetone by baker's yeast to yield (S,S)-2,5-hexanediol. This biotransformation can achieve a 57% yield with an enantiomeric excess of at least 95%, demonstrating the high stereocontrol offered by enzymatic methods. tandfonline.comtandfonline.com

Research on Derivatives of 2,4 Hexanediol and Their Advanced Applications

Advanced Applications in Specialty Chemical Synthesis and Materials Science

Applications in Agrochemical Research

The application of 2,4-Hexanediol in agrochemical research is predominantly explored through its derivatives, which can serve as crucial building blocks for the synthesis of various agricultural chemicals. The unique structural features of this compound, including its hydroxyl groups, allow for diverse chemical modifications, leading to compounds with potential biological activities relevant to the agrochemical sector. researchgate.net

Role as a Synthetic Intermediate

This compound is recognized for its potential as an intermediate in the synthesis of agrochemicals, including pesticides and herbicides. researchgate.net This is due to its reactive hydroxyl groups and carbon chain, which can be modified to introduce various functional groups, thereby tailoring the properties of the resulting derivatives for specific agrochemical applications. The synthesis of such derivatives often involves organic chemistry methods that leverage the diol's structure to build more complex molecules.

Specific Derivatives and Potential Applications

Research indicates the potential of specific this compound derivatives in agrochemical synthesis:

This compound, 2-(p-fluorophenyl)-4-ethyl- : This derivative features a p-fluorophenyl group and an ethyl group attached to the 2 and 4 positions of the hexane (B92381) chain, respectively. researchgate.net It is considered a potential intermediate in the synthesis of various agrochemicals, such as pesticides or herbicides. researchgate.net The incorporation of a fluorophenyl moiety can impart specific properties to the synthesized agrochemical compounds. researchgate.net

This compound, 2-(p-bromophenyl)-4-ethyl- : Similar to its fluorinated counterpart, this derivative contains a p-bromophenyl group and an ethyl group at the 2 and 4 positions of the hexane backbone. The presence of the bromine atom, a halogen, allows for participation in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules with potential biological activity in agrochemical and other fields.

While the literature highlights the potential of this compound and its derivatives as intermediates in agrochemical synthesis, detailed research findings or specific data tables demonstrating the direct efficacy of this compound itself as an active agrochemical agent (e.g., as a direct pesticide, herbicide, or fungicide) are not extensively documented in the provided sources. The focus remains on its utility in creating more specialized compounds for agricultural applications.

Compound Names and PubChem CIDs

Investigations into the Role of Hexanediols in Biomolecular Systems

Modulation of Liquid-Liquid Phase Separation (LLPS) by Hexanediols

Liquid-liquid phase separation (LLPS) is a fundamental process by which cells organize their cytoplasm and nucleoplasm by forming dynamic, reversible, and liquid-like condensates. These compartments are crucial for a variety of cellular functions, including transcriptional control, stress response, and DNA replication. nih.gov Hexanediols are widely used to perturb these structures, providing insights into the forces that govern their assembly. life-science-alliance.org

The disruption of LLPS by hexanediols is primarily attributed to their interference with weak hydrophobic and multivalent interactions that drive the condensation of proteins and nucleic acids. life-science-alliance.orgembopress.org The RNA-binding protein Fused in Sarcoma (FUS) is a well-studied example of a protein that undergoes LLPS and is sensitive to hexanediols. embopress.orgresearchgate.net

The amphipathic nature of hexanediol (B3050542) isomers is key to their disruptive activity. The hydroxyl (-OH) groups can form interactions with the protein backbone and polar side chains, while the aliphatic carbon chain interacts with hydrophobic and aromatic residues. embopress.orgnih.gov This dual interaction capability allows hexanediols to effectively solvate the protein chains, expanding them and increasing their solubility, which in turn disfavors the condensed phase. nih.gov All-atom simulations have provided a molecular picture of these amphiphilic interactions, showing how hexanediols can disrupt the protein-protein contacts necessary for phase separation. embopress.orgbiorxiv.org

Studies comparing different hexanediol isomers, such as 1,6-hexanediol (B165255) and 2,5-hexanediol (B147014), have revealed that both their geometry and hydrophobicity influence their potency in disrupting condensates. embopress.orgnih.gov While various alkanediols can disrupt FUS phase separation, their effectiveness varies, suggesting that the specific arrangement of hydroxyl groups and the shape of the carbon backbone are important factors. nih.govbiorxiv.org For instance, 1,6-hexanediol is often found to be a more potent disruptor than 2,5-hexanediol. biorxiv.orgbiorxiv.org It is important to note that condensates stabilized primarily by electrostatic or charge-charge interactions are less susceptible to disruption by hexanediols. nih.govnih.gov

The stability of many biomolecular condensates relies on a network of weak, transient, and multivalent interactions, with hydrophobic interactions playing a significant role. life-science-alliance.org Hexanediols, by acting as generic inhibitors of these hydrophobic interactions, can effectively dissolve such liquid-like assemblies. nih.gov

The mechanism involves the hexanediol molecules intercalating into the condensate and disrupting the hydrophobic core. This interference weakens the collective forces holding the condensate together, leading to its dissolution. embopress.orgnih.gov The ability of hexanediols to decrease the thermal stability of proteins further supports the view that they act by disrupting hydrophobic groups that are crucial for both protein folding and phase separation. embopress.orgnih.gov Research has shown that the disruptive function of compounds like 1,6-hexanediol on FUS phase separation is largely due to this interference with hydrophobic interactions. nih.govbiorxiv.org

Table 1: Comparative Effects of Alkanediols on FUS LC Phase Separation

CompoundRelative Disruption EfficiencyPrimary Mode of Interaction
1,6-HexanediolHighAmphipathic (interacts with both polar and hydrophobic residues)
2,5-HexanediolLower than 1,6-HDAmphipathic, but geometry may be less optimal for disruption
1,5-PentanediolHighAmphipathic
1,4-ButanediolModerateAmphipathic
1,2-Hexanediol (B41856)HighAmphipathic

Effects on Cellular and Subcellular Organization

The application of hexanediols extends beyond in vitro studies of purified proteins, providing a tool to probe the structure and function of condensates within the complex environment of the cell.

The nuclear pore complex (NPC) is a large protein assembly that regulates the transport of molecules between the nucleus and the cytoplasm. The central channel of the NPC contains a permeability barrier formed by intrinsically disordered proteins rich in phenylalanine-glycine (FG) repeats, which are thought to form a selective, phase-separated hydrogel. biorxiv.orgnih.gov

Aliphatic alcohols, including hexanediols, have been shown to disrupt this permeability barrier. nih.govresearchgate.net By interfering with the weak hydrophobic interactions between the FG-repeats, these compounds cause a reversible collapse of the barrier, leading to increased passive diffusion across the nuclear envelope. nih.govnih.gov This effect is dependent on the hydrophobicity of the alcohol, with more hydrophobic compounds causing a more significant disruption. nih.govnih.gov Studies in yeast have demonstrated that treatment with 1,6-hexanediol leads to the displacement of nuclear transport receptors from the NPC, which correlates with the increase in passive permeability. researchgate.netrug.nl

There is growing evidence that LLPS plays a crucial role in the three-dimensional (3D) organization of the genome. nih.gov Chromatin is partitioned into active (A) and inactive (B) compartments, and the formation of phase-separated condensates is thought to contribute to this segregation. nih.govnih.gov

Treatment of cells with 1,6-hexanediol has been used to investigate the role of LLPS in chromatin architecture. nih.govnih.gov Studies have shown that disruption of condensates with hexanediol can lead to significant, though sometimes moderate, changes in 3D genome organization. nih.govnih.gov These changes can include a mixing of A and B compartments, alterations in topologically associating domains (TADs), and changes in long-range chromatin interactions. nih.govnih.govbiorxiv.org For example, short-term treatment has been observed to reduce long-range interactions and strengthen compartmentalization, while longer exposure can have the opposite effect. nih.gov These findings suggest that LLPS-driven condensates are involved in constraining chromatin folding patterns and facilitating the spatial organization of the genome. nih.gov However, it has also been noted that hexanediol can have direct effects on chromatin itself, causing it to condense and become less mobile, which complicates the interpretation of results. life-science-alliance.orgnih.gov

Implications for Studying Biomolecular Condensate Dynamics

The use of hexanediols, including 2,4-hexanediol, has become a standard method to test the hypothesis that a particular cellular structure is a liquid-like biomolecular condensate. The rapid and reversible dissolution of a cellular body upon treatment with these agents is often taken as evidence for its formation via LLPS. nih.gov

However, it is crucial to interpret these experiments with caution. Hexanediols are not entirely specific and can affect various cellular structures and processes. nih.govresearchgate.net For instance, they have been shown to disrupt the organization of the cytoskeleton and can directly impact chromatin structure. life-science-alliance.orgresearchgate.net The effects can also be concentration and time-dependent, with short-term exposure dissolving condensates and longer-term exposure potentially causing aberrant protein aggregation. nih.govresearchgate.net

Despite these caveats, hexanediols remain a valuable tool for dissecting the function of biomolecular condensates. By globally and rapidly disrupting these structures, researchers can observe the resulting functional consequences, providing insights into the roles of condensates in processes like transcription, RNA processing, and genome organization. nih.gov The continued study of how different isomers, like this compound, interact with and perturb these systems will further refine our understanding of the molecular forces that drive cellular organization.

Environmental Degradation and Bioremediation Research of Hexanediols

Biodegradation Pathways and Mechanisms of Hexanediol (B3050542) Compounds

The biodegradation of hexanediol compounds generally involves their breakdown by microorganisms in environmental matrices such as soil and water. While specific detailed biodegradation pathways for 2,4-Hexanediol are not extensively documented in the current literature, hexanediols as a broader class are considered readily biodegradable jcia-bigdr.jp. This suggests that, similar to other simple alcohols and diols, this compound is likely susceptible to microbial attack.

General biodegradation mechanisms for organic compounds often involve initial oxidation steps, leading to the formation of carboxylic acids, which can then enter central metabolic pathways like beta-oxidation or the tricarboxylic acid (TCA) cycle for complete mineralization into carbon dioxide and water oup.com. For diols, this process would typically involve the oxidation of the hydroxyl groups to carbonyls and then to carboxyl groups, alongside the cleavage of the carbon chain. The presence of two hydroxyl groups and a branched structure in this compound could influence the specific enzymatic reactions and intermediate products formed during its degradation compared to linear or primary diols. Research on hydrocarbon degradation pathways often highlights the role of enzymes like alcohol dehydrogenases and aldehyde dehydrogenases in the initial oxidation of alcohol functional groups nih.gov.

Microbial Degradation Studies of Hexanediols

Microbial degradation is a primary mechanism for the removal of many organic pollutants from the environment. For hexanediols, studies indicate that they are readily biodegradable. For instance, 1,2-hexanediol (B41856) has been identified as readily biodegradable under both aerobic and anaerobic conditions, suggesting that a wide range of microorganisms possess the metabolic capabilities to degrade it epa.gov. This broad biodegradability implies that microbial communities in various natural environments, including those with and without oxygen, can process hexanediol structures.

While direct studies on microorganisms specifically degrading this compound are scarce, the general biodegradability of hexanediols suggests that diverse microbial populations, including bacteria and potentially fungi, are involved. These microorganisms typically utilize the hexanediol as a carbon and energy source. The effectiveness of microbial degradation is influenced by factors such as the presence of suitable microbial strains, oxygen levels, nutrient availability, temperature, and pH nih.gov.

Influence of Hexanediol Components on Polymer Degradation (e.g., Poly(isosorbide-co-1,6-hexanediol) oxalate)

Hexanediols are often incorporated as monomer units in the synthesis of various polymers, such as polyesters and polyurethanes, to impart specific properties jcia-bigdr.jpontosight.ai. The presence of hexanediol components within the polymer backbone can significantly influence the polymer's susceptibility to degradation, particularly enzymatic hydrolysis and biodegradation.

For example, studies on polyesters containing different diols, including 1,6-hexanediol (B165255) and 2,5-hexanediol (B147014), have shown that the structure of the diol impacts the polymer's crystallinity and, consequently, its enzymatic degradability nih.govacs.org. Polyesters incorporating 1,6-hexanediol can exhibit higher crystallinity, which generally makes them less susceptible to enzymatic attack compared to amorphous regions nih.govncsu.edu. Conversely, the introduction of methyl branching in diols, such as those found in 2,5-hexanediol (which is a mixture of stereoisomers and thus stereo-irregular), can lead to entirely amorphous polyesters with decreased rates of enzymatic hydrolysis by enzymes like Humicola insolens cutinase acs.org. This suggests that the branched structure of this compound, if incorporated into polymers, could similarly influence their degradation characteristics, potentially leading to lower crystallinity and altered biodegradation rates compared to polymers made with linear diols.

The degradation rate of co-polyesters containing hexanediol units can also be influenced by the ratio of different diols. For instance, co-polyesters with a higher content of 1,6-hexanediol have been found to be more susceptible to enzymatic attack due to changes in crystallinity and melting point, with a 50/50 co-polyester showing the highest degradation rate and lowest crystallinity ncsu.edu. This highlights the complex interplay between monomer composition and polymer degradability.

Hydrolysis and Enzymatic Hydrolysis in Environmental Transformation

Enzymatic hydrolysis, a specific type of hydrolysis catalyzed by hydrolase enzymes, is a crucial step in the biodegradation of many complex organic molecules, including polymers silab.fr. Enzymes, typically secreted by microorganisms, cleave ester bonds, amide bonds, or other hydrolyzable linkages within a substrate, breaking down large molecules into smaller, more readily assimilable units (oligomers and monomers) ncsu.edusilab.frresearchgate.net.

In the context of hexanediols, particularly when incorporated into polymers, enzymatic hydrolysis is a key degradation pathway. For example, polyesters containing hexanediol units are known to undergo enzymatic hydrolysis nih.govmdpi.com. The susceptibility of these polymers to enzymatic hydrolysis is influenced by the polyol structure, with different diols affecting the polymer's crystallinity and glass transition temperature, which in turn impact enzyme accessibility and activity nih.govacs.org. The degradation products of polyester (B1180765) hydrolysis, such as diols and dicarboxylic acids, can then be further metabolized by microorganisms researchgate.net.

Research on the enzymatic hydrolysis of polyesters containing various diols, including 1,6-hexanediol, has demonstrated that the type of diol significantly affects the rate of hydrolysis nih.gov. The selection of specific enzymes, such as cutinases, can also dictate the efficiency of this process nih.govacs.org.

Data Table: Key Properties and Degradation Aspects of Hexanediols

Compound Name (Isomer)PubChem CIDBiodegradabilityInfluence on Polymer DegradationHydrolysis/Enzymatic Hydrolysis Notes
This compound140595Likely readily biodegradable (based on class)Potential to influence crystallinity and degradation rates in co-polymers due to branchingExpected to undergo hydrolysis, particularly enzymatic hydrolysis when part of larger molecules
1,2-Hexanediol6920-22-5Readily biodegradable (aerobic & anaerobic) epa.govNot specifiedHydrolysis rate constants cannot be estimated by HYDROWIN theic2.org
1,6-Hexanediol629-11-8Readily biodegradable jcia-bigdr.jpIncreases susceptibility to enzymatic attack in co-polyesters, influences crystallinity nih.govncsu.eduIncorporated into polyesters that undergo enzymatic hydrolysis nih.govncsu.edu
2,5-Hexanediol18049Not specifiedLeads to amorphous polyesters with decreased enzymatic hydrolysis rates due to stereo-irregularity and branching acs.orgCan be formed as a metabolite of n-hexane; subject to acid hydrolysis nih.gov

Advanced Analytical and Characterization Techniques in 2,4 Hexanediol Research

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of 2,4-Hexanediol and, critically, for separating its various stereoisomers.

Gas Chromatography (GC) is a widely used technique for the purity assessment and quantification of this compound in various samples. It allows for the separation of volatile or derivatized components based on their differing affinities for the stationary phase and their boiling points. GC coupled with a Flame Ionization Detector (FID) is commonly employed for this purpose due to its high sensitivity and wide linear range google.com.

Typical GC conditions for the analysis of diols like this compound involve:

Chromatographic Column: Capillary columns with polar or moderately polar stationary phases, such as polyethylene (B3416737) glycol (PEG) or DB-5MS, are often suitable google.comgoogle.com.

Carrier Gas: Inert gases like helium or nitrogen are used as carrier gases.

Temperature Program: A temperature program is typically applied, starting at a lower temperature to resolve more volatile components and gradually increasing to elute higher-boiling compounds. For instance, methods for related diols involve initial temperatures around 60-100 °C, ramped up to 230-310 °C google.comgoogle.com.

Injector and Detector Temperatures: Elevated temperatures (e.g., 210-270 °C for injector, 230-280 °C for detector) ensure proper vaporization and detection google.comgoogle.com.

Quantification of this compound is typically performed using an external standard method, where the peak area of the analyte is compared to a calibration curve generated from known concentrations of a this compound standard google.comgoogle.com. GC is also effective for identifying and quantifying impurities, including other hexanediol (B3050542) isomers, which might be present in the sample nih.gov.

Table 2: Representative Gas Chromatography Conditions for Diol Analysis

ParameterTypical Range/Value
Column Type Polyethylene Glycol (PEG) or DB-5MS Capillary Column
Column Dimensions 30 m x 0.25-0.32 mm x 0.25-1.00 µm
Carrier Gas Helium or Nitrogen
Carrier Gas Flow 1.0 mL/min
Injector Temp. 210-270 °C
Detector Temp. 230-280 °C (FID)
Oven Program Initial: 60-100 °C (held 2-4 min)
Ramp: 10-20 °C/min
Final: 230-310 °C (held 5-10 min)
Injection Volume 0.1-1 µL
Quantification External Standard Method

The separation of stereoisomers of this compound is a significant challenge due to their identical physical and chemical properties in an achiral environment mdpi.com. Countercurrent distribution (CCD) has historically proven useful for the purification of small amounts of intermediates and end products, including hexanediols, by exploiting subtle differences in their partition coefficients between two immiscible liquid phases cdnsciencepub.comcdnsciencepub.com. This technique was, for instance, used to fractionate a mixture containing 1,4-hexanediol cdnsciencepub.com.

For more precise and efficient separation of this compound stereoisomers, advanced chromatographic techniques are essential. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are the primary methods. Chiral GC columns, particularly those derivatized with cyclodextrins (e.g., CHIRALDEX phases), have been developed to resolve small, non-aromatic chiral compounds with boiling points suitable for GC analysis sigmaaldrich.com. These columns create a chiral environment that allows for differential interactions with the enantiomers, leading to their separation. HPLC is also a viable option, especially for analytes with higher boiling points or those prone to decomposition or racemization at elevated temperatures sigmaaldrich.com. The development of chiral stationary phases for HPLC has significantly advanced the ability to separate enantiomers.

Furthermore, enzymatic asymmetric synthesis methods are increasingly employed to produce specific stereoisomers of diols with high purity, and subsequent GC analysis is used to confirm the isomeric content and separation efficiency researchgate.net.

Future Research Directions and Emerging Avenues for 2,4 Hexanediol

Development of Novel Green and Sustainable Synthesis Pathways

The drive towards green chemistry necessitates the development of environmentally benign and sustainable routes for the synthesis of chemical compounds like 2,4-hexanediol. Traditional chemical synthesis methods often rely on non-renewable energy resources and can generate significant waste, prompting a shift towards more sustainable alternatives. researchgate.netmdpi.com

Future research aims to explore and optimize pathways that minimize environmental impact, reduce energy consumption, and utilize renewable feedstocks. This includes:

Biocatalysis and Fermentation: Investigating microbial production of diols from renewable biomass, such as glucose, is a promising area. While significant progress has been made for some diols like 1,3-propanediol (B51772) and 2,3-butanediol, microbial production of other diols, including potentially this compound, remains challenging due to the lack of natural biosynthetic pathways. researchgate.netacs.org Research could focus on engineering microorganisms like Escherichia coli to de novo synthesize this compound from glucose, similar to efforts for 1,6-hexanediol (B165255). acs.org

Catalytic Hydrogenation of Biomass-Derived Precursors: Exploring the conversion of biomass-derived platform molecules into this compound using green catalytic processes. For instance, 5-(hydroxymethyl)furfural (5-HMF) is a vital platform molecule from biomass that can be converted into various fine chemicals, including hexanediols. researchgate.net Developing efficient catalytic systems for the hydroconversion of such precursors could offer a sustainable route. frontiersin.org

Atom-Economical Reactions: Focusing on reactions that maximize the incorporation of all atoms from the reactants into the final product, thereby minimizing waste. This includes exploring methods like catalytic hydrogenolysis of biomass-derived compounds.

Exploration of New Catalytic Systems for Enhanced Stereocontrol and Efficiency

This compound possesses two chiral centers, leading to multiple stereoisomers: (2R,4R), (2S,4S), and the meso-(2R,4S)/(2S,4R) forms. The specific stereoisomer often dictates the compound's properties and suitability for particular applications, especially in pharmaceuticals and advanced materials. Therefore, achieving high stereocontrol in its synthesis is a critical research objective.

Future research in this area will focus on:

Enantioselective Catalysis: Developing novel catalytic systems that can selectively produce a single enantiomer or diastereomer of this compound. This includes asymmetric transfer hydrogenation of prochiral dicarbonyl compounds, which is a promising strategy for obtaining optically pure diols. mdpi.com

Biocatalysis with Engineered Enzymes: Utilizing alcohol dehydrogenases (ADHs) and other enzymes as biocatalysts for the stereoselective reduction of dicarbonyl precursors to chiral diols. mdpi.comresearchgate.net For example, similar to the biocatalytic production of (2R,5R)-hexanediol from 2,5-hexanedione (B30556), efforts could be directed towards the stereoselective reduction of hexanediones to specific this compound stereoisomers. researchgate.net

Heterogeneous Catalysis: Designing solid catalysts that offer improved selectivity and efficiency, potentially allowing for easier separation and reuse in industrial processes. The use of high-temperature liquid water and high-pressure carbon dioxide systems in stereoselective dehydration reactions, as explored for 2,5-hexanediol (B147014), suggests avenues for greener and more controlled reactions. researchgate.net

Chiral Metal Complexes and Organocatalysis: Investigating new chiral metal-salen complexes or organocatalysts that can mediate stereoselective reactions, potentially favoring specific stereoisomers. csus.edu

Expanded Applications in Bio-inspired and Smart Materials Science

This compound, as a diol, serves as a versatile building block for the synthesis of various polymers, including polyesters, polyurethanes, and polycarbonates. acs.orggoogle.com Its unique structure, with hydroxyl groups at specific positions, can impart distinct properties to the resulting materials.

Future research aims to expand its applications, particularly in the burgeoning fields of bio-inspired and smart materials:

Bio-inspired Polymers: Designing materials that mimic the structures, properties, or functions found in nature. This could involve using this compound as a monomer in polymers that exhibit properties like self-healing, adhesion, or responsiveness, inspired by natural biological systems. frontiersin.orgneuroject.com For instance, bio-based polyurethanes and polyesters derived from diols are gaining interest for their sustainable nature and potential for diverse applications. mdpi.com

Smart Materials: Developing materials that can sense, react, and adapt to external stimuli such as temperature, light, pH, or electric fields. openaccessjournals.combnn.at this compound could be incorporated into responsive polymer networks, hydrogels, or coatings that change their properties in a controlled manner. openaccessjournals.com This includes applications in self-healing concrete, responsive facades, and energy-efficient buildings. neuroject.comopenaccessjournals.com

Advanced Elastomers: Exploring the use of this compound in the synthesis of sustainable elastomers with tailored mechanical and electrical properties for applications in actuators and soft robotics. mdpi.commdpi.com

Interdisciplinary Research in Chemical Biology and Advanced Functional Materials

Interdisciplinary research bridging chemical synthesis with biological systems and advanced functional materials holds significant potential for this compound. This involves understanding its interactions at a molecular level and integrating it into systems with specific functionalities.

Key research areas include:

Chemical Biology Probes: Investigating if this compound or its derivatives can act as chemical probes to study biological processes. While 1,6-hexanediol is known for disrupting liquid-liquid phase separation (LLPS), exploring the effects of different hexanediol (B3050542) isomers, including this compound, on cellular processes could reveal new insights. nih.gov

Biomaterials for Tissue Engineering: Exploring the potential of this compound-derived polymers in tissue engineering, such as hydrogels that support cell attachment and growth.

Sensors and Actuators: Incorporating this compound into the design of advanced functional materials for sensing and actuation applications. This could involve developing responsive materials for biosensors or drug delivery systems, leveraging its structural characteristics. bnn.at

Energy Applications: Investigating the use of this compound in materials for energy harvesting, storage, or conversion, similar to how other smart materials are being explored in this domain. openaccessjournals.com

Computational Design and Prediction of Novel Hexanediol Structures and Functions

Computational chemistry plays an increasingly vital role in accelerating the discovery and design of new molecules and materials. For this compound, computational approaches can provide valuable insights into its properties, reactivity, and potential applications, guiding experimental efforts.

Future research directions include:

Molecular Modeling and Dynamics Simulations: Using techniques like Density Functional Theory (DFT) and molecular dynamics (MD) to predict the physical and chemical properties of this compound and its derivatives, including their conformational preferences, reactivity, and interactions with other molecules or surfaces. nih.govacs.org

Structure-Property Relationship Prediction: Developing computational models to predict how structural modifications to this compound influence the properties of resulting polymers or materials. This can aid in the rational design of materials with desired characteristics. mdpi.com

High-Throughput Virtual Screening: Employing computational methods for the rapid screening of potential catalysts or reaction conditions for the stereoselective synthesis of this compound.

Machine Learning and Artificial Intelligence: Leveraging machine learning (ML) and artificial intelligence (AI) to predict properties like viscosity of small organic molecules, which can be extended to predict the behavior of this compound and its derivatives in various applications. acs.org These tools can also aid in the de novo design of proteins for biocatalysis. pnas.org

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,4-Hexanediol, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : The primary synthesis route involves catalytic hydrogenation of 5-hexene-3-ol, as noted in industrial protocols. Researchers should optimize reaction conditions (e.g., catalyst type, temperature, and pressure) to enhance yield. Purity can be improved via fractional distillation or recrystallization, with analytical techniques like GC-MS or HPLC for validation . For reproducibility, detailed documentation of solvent ratios and reaction times is critical .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural conformation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and identifying impurities. Fourier-Transform Infrared (FTIR) spectroscopy can validate functional groups (e.g., hydroxyl bands). For quantitative purity assessment, Gas Chromatography (GC) with flame ionization detection is advised. Cross-referencing results with standards and peer-reviewed spectral libraries ensures accuracy .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions compared to neurotoxic analogs like 2,5-Hexanediol?

  • Methodological Answer : Structural differences (e.g., diol positioning) alter metabolic pathways. For neurotoxicity studies, compare this compound’s lipid solubility and enzymatic breakdown in vitro using neuronal cell lines (e.g., SH-SY5Y). Contrast with 2,5-Hexanediol’s γ-diketone formation, which induces axonal degeneration. Utilize mass spectrometry to track metabolites and immunohistochemistry to assess cytoskeletal damage .

Q. What methodologies can resolve discrepancies in reported toxicity data for this compound across studies?

  • Methodological Answer : Address contradictions by standardizing experimental models (e.g., cell lines, animal strains) and exposure protocols. Conduct dose-response studies with controls for solvent carriers. Use meta-analysis to identify confounding variables (e.g., purity levels >99% vs. 98%). Validate findings via inter-laboratory reproducibility trials and reference EPA hazard assessments for benchmark comparisons .

Q. How can computational models predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate partition coefficients (log Kow) and biodegradability. Molecular dynamics simulations can predict hydrolysis rates in aquatic systems. Validate predictions with experimental data from soil microbial assays and OECD 301D ready biodegradability tests .

Q. What in vitro models are suitable for studying this compound’s metabolic pathways and cellular effects?

  • Methodological Answer : Use hepatic cell lines (e.g., HepG2) to study phase I/II metabolism via LC-MS metabolomics. For immune toxicity, employ macrophage cultures (e.g., THP-1) exposed to this compound, measuring cytokine release (ELISA) and oxidative stress markers (e.g., glutathione depletion). Compare results with structurally similar diols to isolate mechanistic differences .

Q. How can researchers ensure reproducibility in this compound studies given variability in experimental outcomes?

  • Methodological Answer : Implement open-science practices: share raw data (e.g., spectral files, chromatograms) in public repositories. Use standardized protocols from organizations like OECD or ASTM for toxicity testing. Conduct power analyses to determine adequate sample sizes and apply mixed-effects models to account for batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.